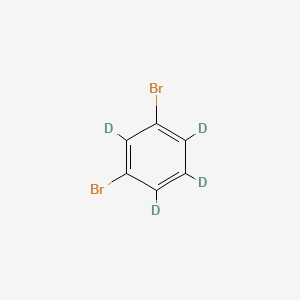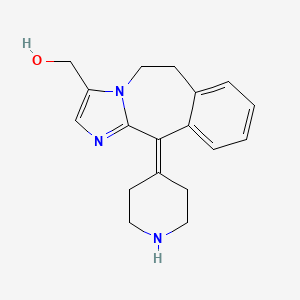
Alcaftadine Methylhydroxy-N-demethylated
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alcaftadine Methylhydroxy-N-demethylated is a derivative of alcaftadine, a compound primarily known for its use as an antihistamine. Alcaftadine is commonly used in ophthalmic solutions to prevent itching associated with allergic conjunctivitis . The molecular formula of this compound is C18H21N3O, and it has a molecular weight of 295.379 g/mol .
Métodos De Preparación
The preparation of Alcaftadine Methylhydroxy-N-demethylated involves synthetic routes that typically start with alcaftadine as the precursor. The process includes demethylation and subsequent hydroxylation reactions. Specific reaction conditions and industrial production methods are proprietary and detailed in patents .
Análisis De Reacciones Químicas
Alcaftadine Methylhydroxy-N-demethylated undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional hydroxyl groups or convert existing hydroxyl groups to carbonyl groups.
Reduction: This reaction can reduce carbonyl groups back to hydroxyl groups.
Substitution: This reaction can replace functional groups with others, such as halogens or alkyl groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Alcaftadine Methylhydroxy-N-demethylated has several scientific research applications:
Chemistry: It is used as a reference material in analytical chemistry for the development of new antihistamines.
Biology: It is studied for its interactions with histamine receptors and its potential effects on cellular processes.
Medicine: It is investigated for its potential use in treating allergic conditions beyond conjunctivitis.
Industry: It is used in the formulation of ophthalmic solutions and other pharmaceutical products
Mecanismo De Acción
The mechanism of action of Alcaftadine Methylhydroxy-N-demethylated involves its role as an antagonist of the histamine H1 receptor. By blocking this receptor, the compound prevents the binding of histamine, thereby reducing allergic symptoms such as itching and redness. The compound also inhibits the release of histamine from mast cells and decreases chemotaxis and eosinophil activation .
Comparación Con Compuestos Similares
Alcaftadine Methylhydroxy-N-demethylated can be compared with other antihistamines such as:
Olopatadine: Another H1 receptor antagonist used in ophthalmic solutions.
Ketotifen: A dual H1 and H2 receptor antagonist with additional mast cell stabilizing properties.
Azelastine: An H1 receptor antagonist with anti-inflammatory effects.
What sets this compound apart is its specific molecular structure, which may offer unique binding affinities and pharmacokinetic properties .
Propiedades
Fórmula molecular |
C18H21N3O |
|---|---|
Peso molecular |
295.4 g/mol |
Nombre IUPAC |
(11-piperidin-4-ylidene-5,6-dihydroimidazo[2,1-b][3]benzazepin-3-yl)methanol |
InChI |
InChI=1S/C18H21N3O/c22-12-15-11-20-18-17(14-5-8-19-9-6-14)16-4-2-1-3-13(16)7-10-21(15)18/h1-4,11,19,22H,5-10,12H2 |
Clave InChI |
UTKZLJSWZBVSOL-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC1=C2C3=CC=CC=C3CCN4C2=NC=C4CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


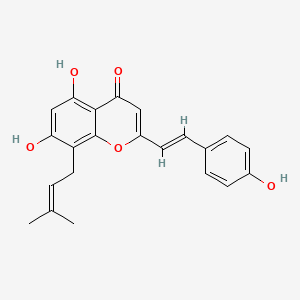
![(3R,8R,9S,10R,17R)-4-chloro-17-(hydroxymethyl)-10,17-dimethyl-2,3,6,7,8,9,11,12,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13439354.png)



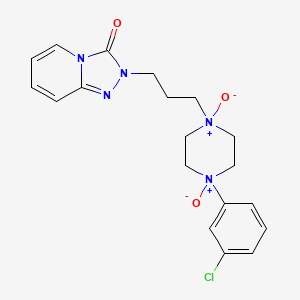
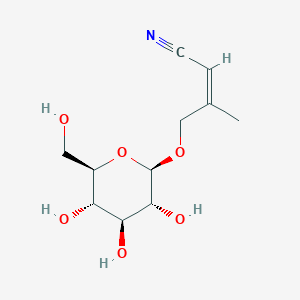
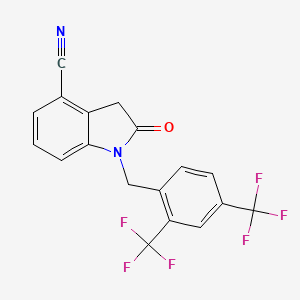
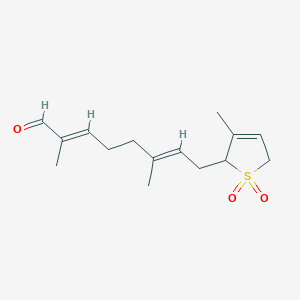
![(2S)-2-methyl-3-[4-(2-methylbutan-2-yl)phenyl]propan-1-ol](/img/structure/B13439410.png)
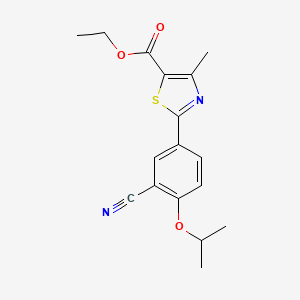

![(aE)-3-Bromo-4-hydroxy-a-[[(tetrahydro-2H-pyran-2-yl)oxy]imino]benzenepropanoic Acid](/img/structure/B13439418.png)
